molecular formula C11H13NO7S2-2 B10761799 4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate

4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate

Cat. No.: B10761799
M. Wt: 335.4 g/mol
InChI Key: OVTCHWSLKGENKP-GHXNOFRVSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate involves the reaction of tert-butylamine with benzene-1,3-disulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonate and amine derivatives, which have different applications in chemical synthesis and industrial processes .

Scientific Research Applications

4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate has a wide range of scientific research applications:

Mechanism of Action

The neuroprotective effects of 4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate are primarily due to its ability to scavenge free radicals. It interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cells. The compound also modulates various signaling pathways involved in cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate is unique due to its high solubility and potent neuroprotective effects. It is more effective than its parent compound, phenylbutynitrone, in reducing oxidative damage and improving neurological outcomes in preclinical models .

Properties

Molecular Formula

C11H13NO7S2-2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate

InChI

InChI=1S/C11H15NO7S2/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19)/p-2/b12-7-

InChI Key

OVTCHWSLKGENKP-GHXNOFRVSA-L

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-]

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.